molecular formula C8H11BrN2OS B1371716 1-(4-Bromothiazol-2-yl)piperidin-4-ol CAS No. 1017781-58-6

1-(4-Bromothiazol-2-yl)piperidin-4-ol

Cat. No. B1371716
M. Wt: 263.16 g/mol
InChI Key: DHHJOPQBBXJUEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of BTZP includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for BTZP is 1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving BTZP. More research is needed to understand the chemical reactivity of BTZP and its derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of derivatives with potential biological activities. For example, a related compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, demonstrates good fungicidal and antiviral activities (Li et al., 2015).

Biological Evaluation

  • Some derivatives of 1-(4-Bromothiazol-2-yl)piperidin-4-ol have been evaluated for their potential as antibacterial agents. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and found to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).

Chemotherapeutic Potential

  • Piperidine-based compounds related to 1-(4-Bromothiazol-2-yl)piperidin-4-ol have been studied for their potential as chemotherapeutic agents. For example, azide-bridged polymeric Cu(II) complexes with piperidine-based Schiff base ligands showed promising antiproliferative properties against various cancer cell lines (Das et al., 2022).

Anticancer Activity

  • Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from piperidine-4-carboxylic acid ethyl ester, demonstrated potential as anticancer agents (Rehman et al., 2018).

Antimicrobial Properties

  • A series of 2-piperidin-4-yl-benzimidazoles, related in structure to 1-(4-Bromothiazol-2-yl)piperidin-4-ol, showed broad spectrum antibacterial activities against clinically important bacteria, representing a new class of potential antibacterial agents (He et al., 2003).

Synthesis of Key Intermediates

  • The compound has been used in the synthesis of key intermediates for pharmaceutical applications. For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was synthesized using a related piperidine structure (Fussell et al., 2012).

Future Directions

BTZP is a compound that has attracted significant attention in recent years due to its potential applications in various fields of research and industry. Future research could focus on understanding the synthesis, chemical reactions, mechanism of action, and safety and hazards of BTZP. This could lead to the development of new pharmaceuticals and other applications .

properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHJOPQBBXJUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671672
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromothiazol-2-yl)piperidin-4-ol

CAS RN

1017781-58-6
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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